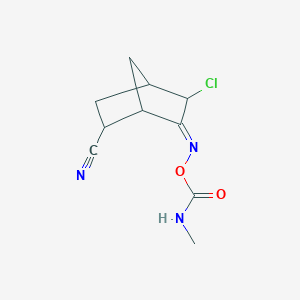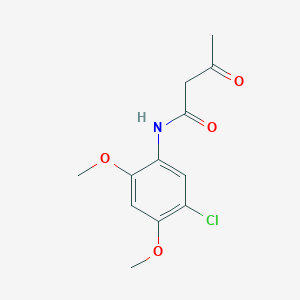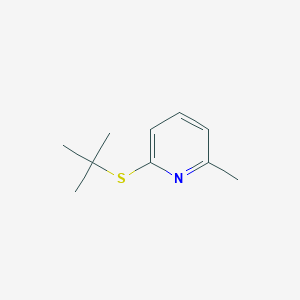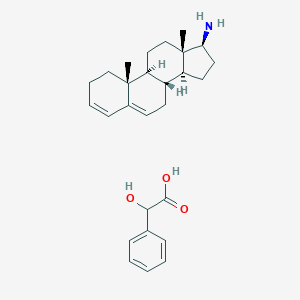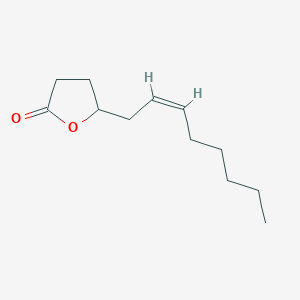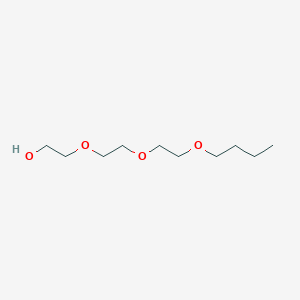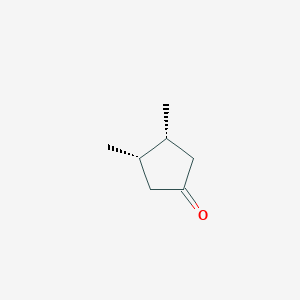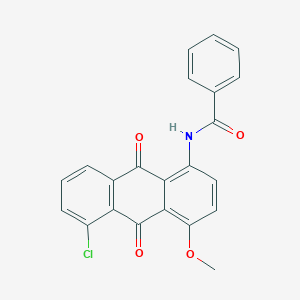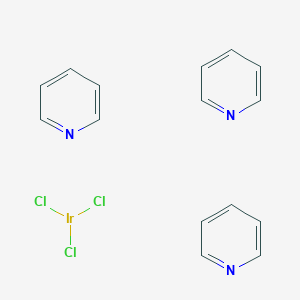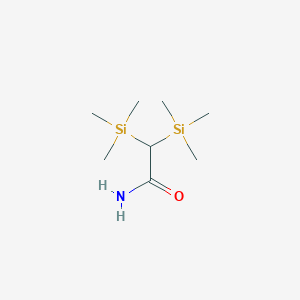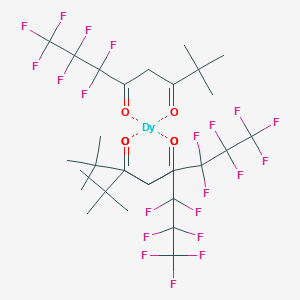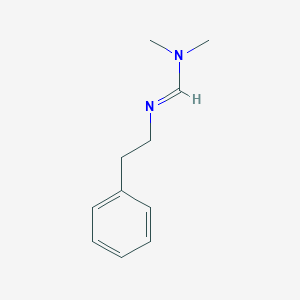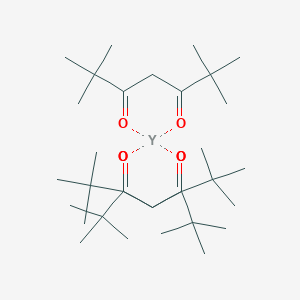
2,2,6,6-Tetramethylheptane-3,5-dione;yttrium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,2,6,6-Tetramethylheptane-3,5-dione is a chemical of interest in various fields of materials science and organic chemistry. It serves as a ligand in coordination chemistry, forming complexes with various metals, which can be utilized in different applications such as metalorganic chemical vapor deposition (MOCVD) for creating lead-containing films .
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione has been achieved using pinacolone and methyl pivalate as starting materials with sodium hydride as a base in tetrahydrofuran. The reaction conditions were optimized to a ratio of pinacolone, methyl pivalate, and sodium hydride of 1:1.5:3, with a dropping time for the pinacolone solution of 4 hours and a refluxing time of 8 hours, resulting in a yield of 64.5% .
Molecular Structure Analysis
The molecular structure of a related compound, tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III), has been determined using X-ray diffraction. This compound forms an orthorhombic crystal structure with space group Pmn21. The structure features three chelate rings that are planar, with one lying in the crystallographic mirror plane and the other two symmetrically related to each other. The six oxygen atoms from the β-diketones form a distorted trigonal prism around the central lutetium ion, with an average Lu–O distance of 2.19 Å .
Chemical Reactions Analysis
The chemical behavior of 2,2,6,6-Tetramethylheptane-3,5-dione in reactions is not directly detailed in the provided papers. However, its role as a ligand in coordination compounds suggests that it can participate in complexation reactions with metals. For instance, in the synthesis of bis-2,2,6,6-tetramethylheptane-3,5-dionatolead(II), the ligand coordinates with lead(II) ions, resulting in a monomeric structure where the chelating units are distorted due to the stereochemically active lone pair of electrons at the lead(II) center .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-Tetramethylheptane-3,5-dione and its complexes can be inferred from the crystal structures and synthesis methods. The orthorhombic crystal structure of the lutetium complex indicates a solid state with specific geometric parameters . The synthesis method suggests that the compound is soluble in tetrahydrofuran and reactive under basic conditions . The coordination with lead(II) ions and the resulting monomeric structure of the lead complex imply that the compound can form stable complexes with certain metals, which is important for applications in materials science .
Applications De Recherche Scientifique
-
Synthesis of α-aryl-β-diketones
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of α-aryl-β-diketones .
- Method : The exact method of how this compound is used in the synthesis of α-aryl-β-diketones is not specified in the source .
- Results : The source does not provide specific results or outcomes for this application .
-
Synthesis of Dicyanamidobenzene-Bridge Diruthenium Complex
- Field : Inorganic Chemistry
- Application : This compound is used in the synthesis of a dicyanamidobenzene-bridge diruthenium complex .
- Method : The exact method of how this compound is used in the synthesis of the diruthenium complex is not specified in the source .
- Results : The source does not provide specific results or outcomes for this application .
-
Synthesis of Orange-Emitting Iridium (III) Complex
- Field : Photophysics
- Application : This compound is used as an ancillary ligand in the synthesis of an orange-emitting iridium (III) complex .
- Method : The exact method of how this compound is used in the synthesis of the iridium (III) complex is not specified in the source .
- Results : The source does not provide specific results or outcomes for this application .
Propriétés
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione;yttrium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYNKAIYQJLEJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Y] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Y |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylheptane-3,5-dione;yttrium | |
CAS RN |
15632-39-0 |
Source


|
| Record name | NSC174899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

